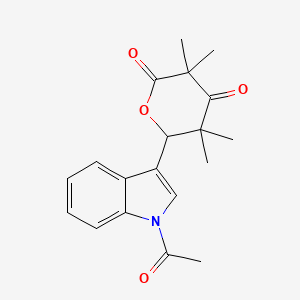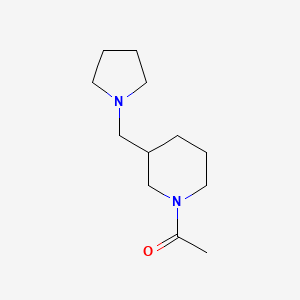
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound with a complex structure. It is commonly referred to as "AT-101" and has been the subject of extensive scientific research.
Mécanisme D'action
AT-101's mechanism of action involves inhibition of the anti-apoptotic protein Bcl-2. This protein is overexpressed in many cancer cells, leading to resistance to chemotherapy and radiation therapy. By inhibiting Bcl-2, AT-101 can induce apoptosis in cancer cells and sensitize them to other treatments.
Biochemical and Physiological Effects:
AT-101 has been shown to have various biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. Additionally, AT-101 has been shown to cross the blood-brain barrier, indicating its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
AT-101 has several advantages for lab experiments, including its potency and specificity for Bcl-2 inhibition. However, it also has limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on AT-101. One area of interest is the development of more stable and soluble analogs of the compound. Additionally, further investigation into the neuroprotective effects of AT-101 could lead to new treatments for neurodegenerative diseases. Finally, clinical trials to evaluate the efficacy of AT-101 as an anticancer agent in humans are needed to determine its potential as a therapeutic option.
Méthodes De Synthèse
AT-101 can be synthesized through a multi-step process involving the condensation of 1-acetylindole with 3,3,5,5-tetramethylcyclohexane-1,2-dione. This process involves the use of various reagents and solvents, and the final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
AT-101 has been the subject of extensive scientific research due to its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been tested in various cancer models, including breast cancer, lung cancer, and leukemia. Additionally, AT-101 has been investigated for its potential as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-(1-acetylindol-3-yl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11(21)20-10-13(12-8-6-7-9-14(12)20)15-18(2,3)16(22)19(4,5)17(23)24-15/h6-10,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQUHBXWVNFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(C(=O)C(C(=O)O3)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)
![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)